1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C15H18ClF3N2O3 and a molecular weight of 366.76 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and benzyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: Another piperidine derivative with similar structural features.
4-(Trifluoroacetamido)piperidine-4-carboxylic acid: Lacks the benzyl group but shares the trifluoroacetamido and piperidine moieties.
Uniqueness: 1-Benzyl-4-(trifluoroacetamido)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both the benzyl and trifluoroacetamido groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18ClF3N2O3 |
---|---|
Molecular Weight |
366.76 g/mol |
IUPAC Name |
1-benzyl-4-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17F3N2O3.ClH/c16-15(17,18)12(21)19-14(13(22)23)6-8-20(9-7-14)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,19,21)(H,22,23);1H |
InChI Key |
WYCOQTZVQKCEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)C(F)(F)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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